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Foreword
The spectroscopic characterization of novel chemical entities is a cornerstone of modern drug

discovery and development. It provides the unambiguous structural confirmation necessary for

intellectual property, regulatory filings, and the rational design of subsequent structure-activity

relationship (SAR) studies. This technical guide focuses on 2-(2-chlorophenyl)thiazole-4-
carbaldehyde, a heterocyclic aldehyde with potential applications as a key intermediate in the

synthesis of pharmaceuticals and agrochemicals.[1][2] While this compound is commercially

available, detailed public spectroscopic data is notably scarce. This guide, therefore, serves as a

foundational resource, compiling and interpreting the essential spectroscopic data required for its

confident identification and utilization in a research setting.

Molecular Structure and Physicochemical Properties
2-(2-Chlorophenyl)thiazole-4-carbaldehyde possesses a core thiazole ring, a five-membered

aromatic heterocycle containing both sulfur and nitrogen. This ring system is a prevalent scaffold in

many biologically active compounds. The substitution pattern, with a 2-chlorophenyl group at the 2-

position and a formyl (carbaldehyde) group at the 4-position, dictates its unique chemical reactivity

and spectroscopic signature.
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Table 1: Physicochemical Properties of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Property Value Source

Molecular Formula C₁₀H₆ClNOS

Molecular Weight 223.68 g/mol

CAS Number 639517-84-3

Appearance Yellow Solid

digraph "2-(2-Chlorophenyl)thiazole-4-carbaldehyde" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

Cl [label="Cl"];

C7 [label="C"];

N8 [label="N"];

C9 [label="C"];

S10 [label="S"];

C11 [label="C"];

H12 [label="H"];

O13 [label="O"];

H_thiazole [label="H"];

// Define positions for aclear2D structure

C1 [pos="0,1.5!"];
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C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

Cl [pos="2.6,1.5!"];

C7 [pos="-2.6,0!"];

N8 [pos="-3.3,-1.2!"];

C9 [pos="-4.6,-0.75!"];

S10 [pos="-4.3,1.0!"];

C11 [pos="-5.6,-1.5!"];

O13 [pos="-6.6,-1.2!"];

H12 [pos="-5.5,-2.5!"];

H_thiazole [pos="-2.2,-1.8!"];

// Define bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- Cl;

C2 -- C7;

C7 -- N8;

N8 -- C9;

C9 -- S10;

S10 -- C7;

C9 -- C11;

C11 -- O13 [style=double];

C11 -- H12;

C9 -- H_thiazole;
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// Add labels for rings

label_phenyl [label="Phenyl", pos="0,0!"];

label_thiazole [label="Thiazole", pos="-3.5,0!"];

}

Caption: Chemical structure of 2-(2-Chlorophenyl)thiazole-4-carbaldehyde.

Spectroscopic Data and Interpretation
Due to the limited availability of public spectroscopic data for 2-(2-chlorophenyl)thiazole-4-
carbaldehyde, the following sections provide predicted data based on the analysis of structurally

similar compounds and general principles of spectroscopic interpretation. This serves as a guide

for researchers in confirming the structure of a synthesized or purchased sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in a

molecule.

Table 2: Predicted ¹H NMR Data for 2-(2-Chlorophenyl)thiazole-4-carbaldehyde
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.1 Singlet 1H Aldehyde-H

The aldehyde

proton is highly

deshielded due to

the

electronegativity

of the oxygen and

the aromatic

nature of the

thiazole ring.

~8.5 Singlet 1H Thiazole-H5

The proton on the

thiazole ring is

expected to be in

the aromatic

region,

deshielded by the

electron-

withdrawing

aldehyde group.

~7.8 - 7.4 Multiplet 4H
Aromatic-H

(Chlorophenyl)

The four protons

on the

chlorophenyl ring

will appear as a

complex multiplet

due to spin-spin

coupling. Their

exact shifts will

depend on the

electronic

environment.

Experimental Protocol for ¹H NMR Spectroscopy:
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Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline correction.

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

Chemical Shift (δ, ppm) Assignment Rationale

~185 Aldehyde C=O
The carbonyl carbon of the

aldehyde is highly deshielded.

~165 Thiazole C2

The carbon attached to both

sulfur and nitrogen in the

thiazole ring.

~150 Thiazole C4
The carbon bearing the

aldehyde group.

~135 Thiazole C5
The carbon with the single

proton on the thiazole ring.

~133 - 127 Aromatic Carbons

The six carbons of the

chlorophenyl ring will appear in

this region. The carbon bearing

the chlorine atom will be shifted

downfield.

Experimental Protocol for ¹³C NMR Spectroscopy:
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Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be

required for a better signal-to-noise ratio.

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for

each unique carbon.

Process the data as described for ¹H NMR.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of

the molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for 2-(2-Chlorophenyl)thiazole-4-carbaldehyde

m/z Ion Rationale

223/225 [M]⁺

The molecular ion peak. The

presence of a chlorine atom will

result in an M+2 peak with

approximately one-third the

intensity of the M peak,

corresponding to the natural

abundance of the ³⁵Cl and ³⁷Cl

isotopes.

194/196 [M-CHO]⁺ Loss of the formyl group (CHO).

111/113 [C₆H₄Cl]⁺
Fragment corresponding to the

chlorophenyl cation.

Experimental Protocol for Mass Spectrometry:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Acquire the mass spectrum in positive ion mode.

Analyze the resulting spectrum for the molecular ion and characteristic fragment peaks.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data for 2-(2-Chlorophenyl)thiazole-4-
carbaldehyde

Wavenumber (cm⁻¹) Functional Group Vibration

~3100-3000 Aromatic C-H Stretch

~2850, ~2750 Aldehyde C-H Stretch (Fermi doublet)

~1700 Aldehyde C=O Stretch

~1600, ~1470 Aromatic C=C Stretch

~1100 C-Cl Stretch

Experimental Protocol for Infrared (IR) Spectroscopy:

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr

powder and pressing it into a thin disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups.
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Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion
The comprehensive spectroscopic analysis of 2-(2-chlorophenyl)thiazole-4-carbaldehyde,

encompassing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its

unambiguous identification. While publicly available experimental data is limited, the predicted data

and interpretation provided in this guide offer a robust framework for researchers to confirm the

structure of this valuable synthetic intermediate. Adherence to the outlined experimental protocols

will ensure the acquisition of high-quality data, enabling the confident progression of research and

development activities that utilize this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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